molecular formula C22H16FN5 B2424083 N-[(4-fluorophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine CAS No. 902906-37-0

N-[(4-fluorophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine

Cat. No.: B2424083
CAS No.: 902906-37-0
M. Wt: 369.403
InChI Key: JZTZFVDEOAHUJS-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is a compound belonging to the class of triazoloquinazolines. The structure of this compound includes a triazoloquinazoline core, which is a fused ring system combining a triazole and quinazoline moiety, with a 4-fluorobenzyl and phenyl substituent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine typically involves the use of N-cyanoimidocarbonates and substituted hydrazinobenzoic acids as starting materials . The synthetic route can be summarized as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-fluorophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of a 4-fluorobenzyl group and a phenyl group on the triazoloquinazoline core differentiates it from other similar compounds, potentially leading to unique biological activities .

Biological Activity

N-[(4-fluorophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is a compound belonging to the class of triazoloquinazolines, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a triazoloquinazoline core with a fluorophenyl and phenyl substituent. Its structural formula can be represented as follows:

N 4 fluorophenyl methyl 2 phenyl 1 2 4 triazolo 1 5 c quinazolin 5 amine\text{N 4 fluorophenyl methyl 2 phenyl 1 2 4 triazolo 1 5 c quinazolin 5 amine}

Research indicates that triazoloquinazolines exhibit various mechanisms of action, including:

  • DNA Intercalation : Certain derivatives have shown the ability to intercalate into DNA, which can interfere with replication and transcription processes.
  • Adenosine Receptor Antagonism : Some compounds in this class act as antagonists at adenosine receptors, influencing cellular signaling pathways involved in inflammation and cancer progression.
  • Topoisomerase Inhibition : Compounds have been identified as inhibitors of topoisomerases, enzymes critical for DNA topology during replication and transcription.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cytotoxicity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. One study reported IC50 values ranging from 2.44 to 9.43 μM against HCT-116 and HepG2 cell lines .
Cell LineIC50 (μM)
HCT-1162.44
HepG26.29

These findings suggest that structural modifications can enhance the cytotoxic activity of triazoloquinazolines.

Antimicrobial Activity

Triazolo derivatives have also been evaluated for their antimicrobial properties. Several studies have indicated that these compounds possess significant antibacterial and antifungal activities. For example:

  • Antibacterial Effects : It was noted that certain derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Studies

  • Study on Anticancer Properties : A series of quinazoline derivatives were synthesized and tested for their cytotoxic effects. The study found that modifications to the triazole ring significantly influenced the binding affinity to DNA and the overall cytotoxicity .
  • Adenosine Receptor Antagonism : Research identified certain triazoloquinazolines as potent antagonists at adenosine receptors, revealing their potential in treating conditions like cancer and neurodegenerative diseases .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN5/c23-17-12-10-15(11-13-17)14-24-22-25-19-9-5-4-8-18(19)21-26-20(27-28(21)22)16-6-2-1-3-7-16/h1-13H,14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTZFVDEOAHUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N=C3NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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